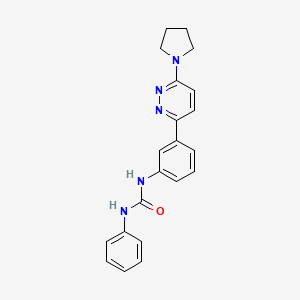

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea” is a compound that has been described as a cannabinoid CB1 receptor allosteric antagonist .

Synthesis Analysis

The synthesis of this compound involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular formula of this compound is C16H18N4O . It has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes a phenyl group and a pyridazin group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.34 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are 282.14806121 g/mol . The topological polar surface area is 57.3 Ų .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In medicinal chemistry, the exploration of pyrrolidine derivatives is significant. Pyrrolidine rings are nitrogen heterocycles widely utilized by chemists to create compounds for treating human diseases. The interest in this scaffold stems from its sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage due to non-planarity. This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure-activity relationship (SAR) of the compounds. The versatility of pyrrolidine in drug discovery underscores the potential of 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea analogs in medicinal applications (Li Petri et al., 2021).

Urease Inhibition for Medical Applications

The study of urease inhibitors highlights their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Urea derivatives play a significant role in this area, showcasing the medical applications of compounds related to this compound. This research emphasizes the need for novel urease inhibitors with reduced side effects compared to existing treatments (Kosikowska & Berlicki, 2011).

Impact on Biochemical Processes

The exploration of urea biosensors illustrates the application of urea and its derivatives in detecting and quantifying urea concentrations for medical and environmental monitoring. This comprehensive review discusses the advances in biosensor technology for urea detection, highlighting the importance of urea derivatives in developing sensitive, selective, and efficient biosensing methods for healthcare and industrial applications (Botewad et al., 2021).

Applications in Drug Design

Ureas, including compounds structurally related to this compound, have been identified as crucial motifs in drug design due to their unique hydrogen-binding capabilities. These compounds are involved in various bioactivities and have been studied for their roles in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the versatility and importance of urea derivatives in the development of new therapeutics (Jagtap et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to interact with various biological targets, leading to a range of physiological effects .

Mode of Action

It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been shown to possess a range of biological properties .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

1-phenyl-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c27-21(22-17-8-2-1-3-9-17)23-18-10-6-7-16(15-18)19-11-12-20(25-24-19)26-13-4-5-14-26/h1-3,6-12,15H,4-5,13-14H2,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKXGAUPHHBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)